molecular formula C14H21Cl2NOS B12760025 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)- CAS No. 119558-32-6

2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-

Cat. No.: B12760025
CAS No.: 119558-32-6
M. Wt: 322.3 g/mol
InChI Key: IAXWSDZBADPLMW-XCBLFTOQSA-N
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Description

2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a synthetic compound that belongs to the class of thiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s stereochemistry. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the dimethylamino group.

    Cyclization reactions: Forming the thiopyran ring structure.

    Hydrochloride formation: Converting the free base to its hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiopyran ring to sulfoxides or sulfones.

    Reduction: Reduction of the chlorophenyl group to a phenyl group.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its chemical properties in various industrial processes.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Modulating receptor activity and signaling pathways.

    Enzyme inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Cellular effects: Affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Compounds with similar thiopyran ring structures.

    Chlorophenyl compounds: Compounds containing the chlorophenyl group.

    Dimethylamino compounds: Compounds with the dimethylamino functional group.

Uniqueness

2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

119558-32-6

Molecular Formula

C14H21Cl2NOS

Molecular Weight

322.3 g/mol

IUPAC Name

(3R,4S)-4-(2-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride

InChI

InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-11-10-18-8-7-14(11,17)12-5-3-4-6-13(12)15;/h3-6,11,17H,7-10H2,1-2H3;1H/t11-,14-;/m0./s1

InChI Key

IAXWSDZBADPLMW-XCBLFTOQSA-N

Isomeric SMILES

CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2Cl)O.Cl

Canonical SMILES

CN(C)CC1CSCCC1(C2=CC=CC=C2Cl)O.Cl

Origin of Product

United States

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